6-Methylpyridine-3-sulfonyl chloride
Overview
Description
“6-Methylpyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 478264-00-5 . It has a molecular weight of 191.64 and its IUPAC name is 6-methyl-3-pyridinesulfonyl chloride .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6ClNO2S/c1-5-2-3-6 (4-8-5)11 (7,9)10/h2-4H,1H3 .
Chemical Reactions Analysis
The synthesis of “this compound” involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .
Physical and Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Applications in Synthesis and Catalysis
6-Methylpyridine-3-sulfonyl chloride is involved in various chemical syntheses and catalytic processes. It serves as a precursor or an intermediate in the formation of complex molecules and structures. For instance, it participates in the synthesis of N-substituted sulfonylamides through a reaction with amines in an aqueous medium, as demonstrated in the creation of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride and its derivatives (Dmitrieva et al., 2009). This chemical is also used in oxidative reactions with tertiary amines to produce sulfonylethenamines, indicating its role in promoting aerobic oxidation (Wei et al., 2016).
Applications in Materials Science
The compound has applications in materials science, particularly in the formation of polymorphic structures. A study reported a new polymorph of a pharmaceutically active sulfapyridine derivative involving this compound, highlighting its role in influencing polymorphism and physical properties of materials (Pan & Englert, 2013).
Applications in Analytical Chemistry
This compound is instrumental in analytical chemistry for labeling purposes. For instance, isotope-coded derivatization reagents involving this compound derivatives are used for labeling biogenic amines, facilitating their detection and quantification in complex matrices like Chinese rice wine (Cai et al., 2016).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Future Directions
The goal is to search for promising biologically active compounds through the synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Mechanism of Action
Target of Action
6-Methylpyridine-3-sulfonyl chloride is primarily used as an intermediate in the synthesis of various chemical compounds . It serves as a key component in the production of aromatic and heteroaromatic sulfonic acids, which are of high importance for industry and agriculture . These acids, particularly their derivatives such as aryl- and hetarylsulfonyl amides, find use as pharmaceuticals, plant growth regulators, and herbicides .
Mode of Action
The compound interacts with its targets through a process known as diazotation . This involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides to synthesize the corresponding pyridine-3-sulfonyl chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of pyridine-3-sulfonyl chlorides, which are then converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids are generally synthesized by two methods: sulfonation of the corresponding pyridines; diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . In this case, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids .
Result of Action
The result of the action of this compound is the production of pyridine-3-sulfonyl chlorides, which can be further converted to pyridine-3-sulfonic acids and -sulfonyl amides . These compounds have various applications in the pharmaceutical industry and agriculture .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the diazotation process requires specific temperature conditions . Moreover, the storage of the compound requires an inert atmosphere and a temperature of 2-8°C . These factors can significantly influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
6-methylpyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKVSHBWJUMVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625474 | |
Record name | 6-Methylpyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478264-00-5 | |
Record name | 6-Methylpyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.